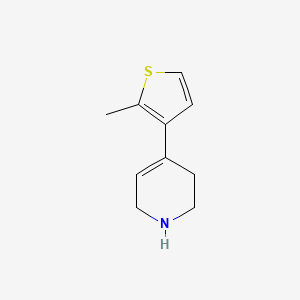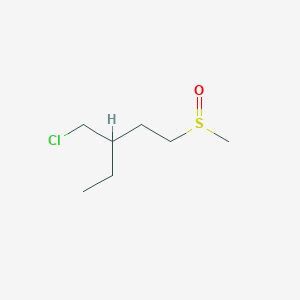
3-(Chloromethyl)-1-methanesulfinylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-methanesulfinylpentane is an organic compound characterized by the presence of a chloromethyl group and a methanesulfinyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methanesulfinylpentane typically involves the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfinyl group. One common method involves the reaction of pentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfinylating agent, such as methanesulfinyl chloride, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-methanesulfinylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, where the methanesulfinyl group is reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-methanesulfinylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving sulfur-containing groups.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The chloromethyl group can participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-methanesulfonylpentane: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
3-(Chloromethyl)-1-methylsulfinylpentane: Similar but with a methyl group attached to the sulfur atom.
3-(Chloromethyl)-1-methanesulfinylhexane: Similar but with a hexane backbone instead of pentane.
Uniqueness
3-(Chloromethyl)-1-methanesulfinylpentane is unique due to the specific combination of the chloromethyl and methanesulfinyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C7H15ClOS |
|---|---|
Peso molecular |
182.71 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-methylsulfinylpentane |
InChI |
InChI=1S/C7H15ClOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3 |
Clave InChI |
RKQGXEONEVCOQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCS(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
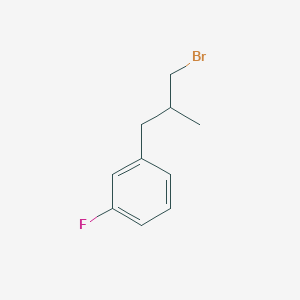
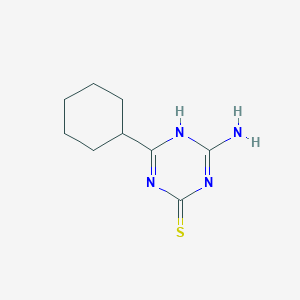


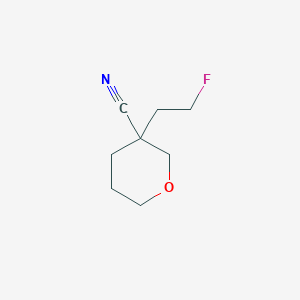
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)

